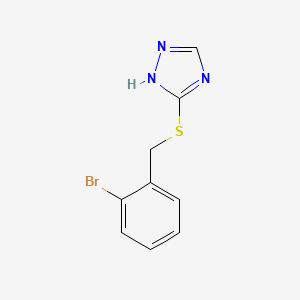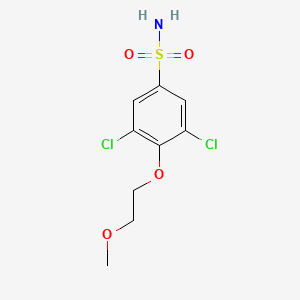
3,5-Dichloro-4-(2-methoxyethoxy)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide is an organic compound with a complex structure, characterized by the presence of two chlorine atoms, a methoxyethoxy group, and a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 4-(2-methoxyethoxy)benzene, followed by sulfonation and subsequent conversion to the sulfonamide derivative. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods
In an industrial setting, the production of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt normal cellular processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride: This compound is structurally similar but contains a sulfonyl chloride group instead of a sulfonamide group.
3,5-dichloro-4-(2-methoxyethoxy)benzoic acid: Another related compound with a carboxylic acid group.
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonamide group.
Uniqueness
3,5-dichloro-4-(2-methoxyethoxy)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H11Cl2NO4S |
|---|---|
Poids moléculaire |
300.16 g/mol |
Nom IUPAC |
3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3,(H2,12,13,14) |
Clé InChI |
DXZIIWAZUJNUQF-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


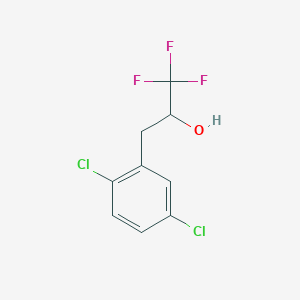
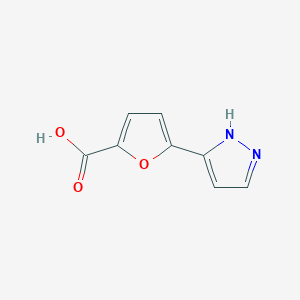

![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)

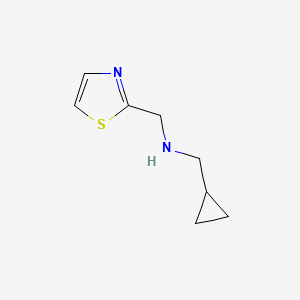
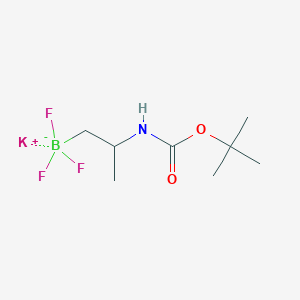
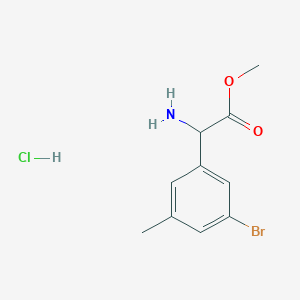
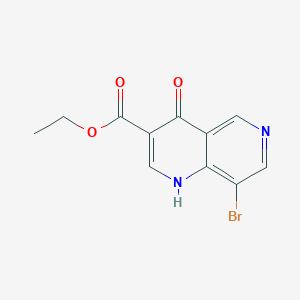
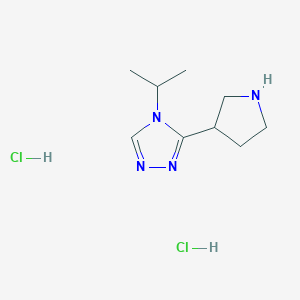
![3-((Benzyloxy)carbonyl)-5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13515599.png)
![N-{2-[ethyl(methyl)amino]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B13515602.png)
![rac-(1R,5R)-5-{[(benzyloxy)carbonyl]amino}-4,4-difluorocycloheptane-1-carboxylic acid](/img/structure/B13515625.png)
